N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,1-dioxo-1,2-benzothiazol-3-one with an appropriate amine to form the benzothiazole intermediate. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring but differs in other structural aspects.
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate: Similar benzothiazole structure but with different substituents.
Uniqueness
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a benzothiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-18-12-14(13-24(18)15-6-2-1-3-7-15)20(26)22-11-10-21-19-16-8-4-5-9-17(16)29(27,28)23-19/h1-9,14H,10-13H2,(H,21,23)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFGJPLNFQMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.